1-Cyclobutoxy-4-iodobenzene

描述

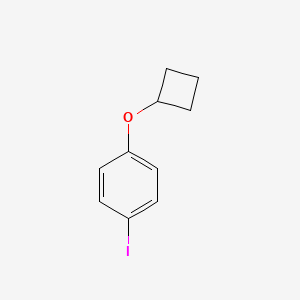

Structure

3D Structure

属性

IUPAC Name |

1-cyclobutyloxy-4-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11IO/c11-8-4-6-10(7-5-8)12-9-2-1-3-9/h4-7,9H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZSPZWOVXIIHEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)OC2=CC=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Versatility of Aryl Iodides in Synthetic Chemistry

Aryl iodides are a cornerstone of modern synthetic organic chemistry, primarily due to the reactivity of the carbon-iodine bond. This bond is the weakest among the aryl halides, making it highly susceptible to a variety of transformations, most notably in cross-coupling reactions. acs.orgacs.org These reactions, many of which have been recognized with Nobel Prizes, allow for the efficient formation of new carbon-carbon and carbon-heteroatom bonds.

The utility of aryl iodides extends to a broad spectrum of named reactions that are fundamental to the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Some of the most prominent examples include:

Suzuki-Miyaura Cross-Coupling: This reaction pairs an aryl iodide with an organoboron compound in the presence of a palladium catalyst to form a new carbon-carbon bond. acs.org

Sonogashira Coupling: In this reaction, an aryl iodide is coupled with a terminal alkyne, again using a palladium catalyst, to construct a carbon-carbon triple bond. acs.org

Heck Reaction: This palladium-catalyzed reaction involves the coupling of an aryl iodide with an alkene. acs.org

Ullmann Condensation: This classic copper-catalyzed reaction is used to form diaryl ethers or other carbon-heteroatom bonds. acs.org

Buchwald-Hartwig Amination: A powerful palladium-catalyzed method for the formation of carbon-nitrogen bonds by coupling an aryl iodide with an amine. mit.edu

Beyond these cross-coupling reactions, aryl iodides can also participate in metal-iodine exchange reactions with organometallic reagents like Grignard reagents. acs.org Their versatility makes them indispensable intermediates for chemists seeking to construct complex molecular architectures.

The Cyclobutoxy Moiety: a Unique Structural Element

The cyclobutoxy group, a four-membered ether ring attached to the benzene (B151609) core, imparts specific and desirable properties to a molecule. While less common than its cyclopropyl (B3062369) or larger cycloalkyl counterparts, the cyclobutoxy unit is increasingly recognized for its ability to influence a compound's physicochemical and biological characteristics.

Research Applications of 1 Cyclobutoxy 4 Iodobenzene

Formation of the Aryl Ether Linkage

The creation of the cyclobutoxy-aryl bond is a critical step in the synthesis of the target molecule. Modern organic chemistry offers several powerful methods to achieve this transformation, each with its own advantages and substrate scope.

Nucleophilic Aromatic Substitution Strategies

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for forming aryl ethers, particularly when the aromatic ring is activated by electron-withdrawing groups. pressbooks.pubwikipedia.org In the context of synthesizing this compound, this would typically involve the reaction of a cyclobutoxide salt with an activated 4-iodoaryl halide. The reaction proceeds via an addition-elimination mechanism, where the nucleophilic cyclobutoxide attacks the carbon atom bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.org Subsequent elimination of the halide leaving group restores the aromaticity and yields the desired aryl ether.

For this reaction to be efficient, the aryl halide must possess strong electron-withdrawing groups (e.g., nitro, cyano) at the ortho and/or para positions to the leaving group. pressbooks.pubmasterorganicchemistry.com The reactivity of the aryl halide generally follows the order F > Cl > Br > I for this type of reaction, as the rate-determining step is the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine. masterorganicchemistry.com

Table 1: Key Factors in Nucleophilic Aromatic Substitution for Aryl Ether Formation

| Factor | Description | Impact on Reaction |

| Aryl Substrate | Must contain strong electron-withdrawing groups ortho/para to the leaving group. | Activates the ring towards nucleophilic attack. |

| Leaving Group | Typically a halide. The order of reactivity is often F > Cl > Br > I. | The C-F bond is highly polarized, facilitating nucleophilic attack. |

| Nucleophile | A strong nucleophile, such as an alkoxide (e.g., sodium cyclobutoxide). | Initiates the addition-elimination sequence. |

| Solvent | Polar aprotic solvents (e.g., DMSO, DMF) are commonly used. | Solvates the cation of the nucleophile salt, enhancing nucleophilicity. |

Copper-Catalyzed O-Arylation Protocols

Copper-catalyzed cross-coupling reactions, often referred to as Ullmann-type reactions, are a cornerstone for the synthesis of diaryl ethers and alkyl aryl ethers. mdpi.comresearchgate.netrsc.org These methods are particularly valuable when the aromatic ring is not activated towards nucleophilic attack. The synthesis of this compound can be effectively achieved by coupling 4-iodophenol with a cyclobutyl halide or by coupling cyclobutanol (B46151) with 1,4-diiodobenzene (B128391) or 1-bromo-4-iodobenzene.

Modern advancements in Ullmann-type reactions have led to the development of milder and more efficient catalytic systems. These often involve the use of copper(I) salts, such as CuI, in combination with a ligand and a base. organic-chemistry.orgnih.gov The ligand, often a diamine, amino acid, or a phenol (B47542) derivative, plays a crucial role in stabilizing the copper catalyst and facilitating the catalytic cycle. beilstein-journals.org The base, such as cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄), is required to deprotonate the phenol or alcohol, generating the active nucleophile. nih.govorganic-chemistry.org

Recent research has demonstrated the efficacy of iron/copper co-catalyzed systems for O-arylation, which can offer economic and environmental advantages. organic-chemistry.org Furthermore, ligand-free copper-catalyzed methods have been developed for the selective arylation of aliphatic alcohols in the presence of phenols. rsc.org

Table 2: Representative Copper-Catalyzed O-Arylation Conditions

| Copper Source | Ligand | Base | Solvent | Temperature (°C) | Substrates | Reference |

| CuI | Picolinic Acid | K₃PO₄ | DMSO | Mild | Aryl Iodides/Bromides and Phenols | nih.gov |

| Cu₂O | Dimethylglyoxime | Cs₂CO₃ | Acetonitrile (B52724) | 80 | Aryl Iodides/Bromides and Phenols | organic-chemistry.org |

| CuI/Fe(acac)₃ | None | K₂CO₃ | DMF | 135 | Bromoarenes and Phenols | organic-chemistry.org |

| CuI | None | NaOt-Bu | - | - | Aryl Iodides and Aliphatic Alcohols | rsc.org |

Mitsunobu-Type Reactions with Substituted Phenols

The Mitsunobu reaction provides a powerful and versatile method for the formation of esters, ethers, and other functional groups through the dehydration-condensation of an alcohol and a nucleophile. wikipedia.org In the context of synthesizing this compound, this reaction would involve the coupling of 4-iodophenol with cyclobutanol in the presence of a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgcommonorganicchemistry.com

The reaction proceeds with clean inversion of configuration at the alcohol's stereocenter, although this is not relevant for the symmetrical cyclobutanol. organic-chemistry.org A key advantage of the Mitsunobu reaction is its generally mild reaction conditions, often performed at or below room temperature. commonorganicchemistry.com However, the reaction can be sensitive to steric hindrance on both the alcohol and the phenolic partner. sdstate.edu For sterically hindered phenols, the choice of solvent can significantly impact the yield, with less coordinating solvents like diethyl ether sometimes proving superior to THF. sdstate.edu

Introduction of the Iodine Atom

The installation of the iodine atom onto the aromatic ring is the second key transformation in the synthesis of this compound. This can be achieved either by direct iodination of a pre-formed cyclobutoxybenzene or through a halogen exchange reaction on a suitable aryl halide precursor.

Electrophilic Iodination of Cyclobutoxybenzene Derivatives

Electrophilic aromatic substitution (SEAr) is a common method for introducing substituents onto an aromatic ring. The cyclobutoxy group is an ortho-, para-directing activator, meaning that direct iodination of cyclobutoxybenzene will primarily yield a mixture of 1-cyclobutoxy-2-iodobenzene (B12836155) and this compound. The para-isomer is often the major product due to reduced steric hindrance.

A variety of iodinating reagents can be employed for this transformation. nih.gov Molecular iodine (I₂) itself is a relatively weak electrophile and often requires an activating agent, such as an oxidizing agent or a Lewis acid, to enhance its reactivity. acsgcipr.orgresearchgate.net Common iodinating systems include N-iodosuccinimide (NIS), often in the presence of a catalytic amount of a strong acid like trifluoroacetic acid, iodine monochloride (ICl), and combinations of an iodide salt with an oxidant. nih.govacs.org The choice of reagent and reaction conditions can be optimized to improve the regioselectivity and yield of the desired 4-iodo isomer. nih.gov For instance, the mercury(II) oxide-iodine reagent in dichloromethane (B109758) has been reported as a convenient method for the selective monoiodination of alkyl aryl ethers. mdma.ch

Table 3: Common Reagents for Electrophilic Aromatic Iodination

| Reagent/System | Description | Reference |

| I₂ / Oxidant (e.g., H₂O₂, NaIO₄) | In situ generation of a more electrophilic iodine species. | acsgcipr.orgresearchgate.net |

| N-Iodosuccinimide (NIS) | A mild and often selective iodinating agent, sometimes used with an acid catalyst. | nih.govacs.org |

| Iodine Monochloride (ICl) | A polarized and reactive source of electrophilic iodine. | nih.gov |

| HgO / I₂ | A reagent system reported for selective iodination of aryl ethers. | mdma.ch |

| I₂ / Silver Salts (e.g., Ag₂SO₄) | Silver salts can activate iodine for electrophilic substitution. | nih.gov |

Halogen Exchange Reactions with Aryl Halide Precursors

Halogen exchange reactions, often referred to as Finkelstein reactions, provide an alternative route to aryl iodides from other aryl halides, typically aryl bromides or chlorides. frontiersin.org This transformation is particularly useful when the corresponding aryl bromide is more readily available or when direct iodination proves to be low-yielding or non-selective.

The reaction typically involves treating the aryl bromide (e.g., 1-bromo-4-cyclobutoxybenzene) with an iodide salt, such as sodium iodide (NaI) or potassium iodide (KI). These reactions often require a catalyst, with copper(I) complexes being particularly effective. acs.org The use of a copper(I) iodide catalyst in combination with a diamine ligand has been shown to facilitate the conversion of a wide range of aryl bromides to aryl iodides under mild conditions. acs.org Nickel-catalyzed systems have also been developed for the halogen exchange of aryl bromides with potassium iodide. oup.com In some cases, a photo-induced, catalyst-free halogen exchange can be achieved at room temperature. organic-chemistry.org

Table 4: Catalytic Systems for Aryl Halide to Aryl Iodide Exchange

| Aryl Halide Precursor | Catalyst System | Iodide Source | Solvent | Key Features | Reference |

| Aryl Bromide | CuI / Diamine Ligand | NaI | Dioxane, n-Butanol, or n-Pentanol | Mild conditions, tolerates various functional groups. | acs.org |

| Aryl Bromide | NiBr₂ / Zn | KI | - | Mild conditions. | oup.com |

| Aryl Bromide/Chloride | CuI | KI | HMPA | Ullmann-Goldberg type conditions, high temperature (160 °C). | frontiersin.org |

| Aryl Halide | None (photo-induced) | Catalytic I₂ | - | Room temperature, metal-free. | organic-chemistry.org |

Directed Ortho-Metalation and Iodination Sequences

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org This method utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the aromatic ring at the position ortho to the DMG. wikipedia.orguwindsor.ca The ether oxygen in an alkoxy group like cyclobutoxy can act as a DMG, coordinating to the lithium cation and facilitating the removal of a nearby proton. wikipedia.orgbaranlab.org

The general mechanism involves the interaction of the DMG with an alkyllithium compound, which leads to the formation of an aryllithium intermediate. wikipedia.org This intermediate then reacts with an electrophile, in this case, an iodine source, to introduce the iodine atom specifically at the ortho position. wikipedia.org

Key aspects of this methodology include:

Directing Group Ability: The cyclobutoxy group, similar to a methoxy (B1213986) group, can direct the metalation to the ortho position. wikipedia.org

Base Selection: Strong bases like n-butyllithium or sec-butyllithium (B1581126) are commonly employed for the deprotonation step. baranlab.org

Iodinating Agents: Following metalation, the resulting aryllithium species is quenched with an electrophilic iodine source, such as molecular iodine (I₂) or other iodine-containing reagents, to yield the iodinated product.

While a powerful tool for specific substitution patterns, the application of DoM to synthesize this compound directly would require starting with cyclobutoxybenzene and introducing the iodine at a specific position. However, it is more commonly employed for creating more complex substitution patterns on the aromatic ring after the initial formation of the core structure.

Synthesis of Precursors to this compound

Cyclobutanol is the essential precursor for introducing the cyclobutoxy group. There are several established methods for its synthesis:

From Cyclopropylcarbinol: An acid-catalyzed rearrangement of cyclopropylcarbinol can produce cyclobutanol. This reaction proceeds through the formation of a carbocation intermediate that rearranges to the more stable cyclobutyl system. orgsyn.org

[2+2] Cycloaddition Reactions: These reactions involve the combination of two two-carbon units to form the four-membered cyclobutane (B1203170) ring. For instance, the cycloaddition of allenes with vinyl ethers under high pressure can yield cyclobutanol derivatives. ru.nl

[3+1] Cycloaddition Reactions: A newer approach involves the formal [3+1] cycloaddition of 1,1-diborylalkanes with epihalohydrins to produce 3-borylated cyclobutanols. nih.govrsc.org The boryl group can then be further functionalized.

| Method | Starting Materials | Key Features | Reference |

| Acid-catalyzed Rearrangement | Cyclopropylcarbinol | Simple procedure, but may produce byproducts. | orgsyn.org |

| [2+2] Cycloaddition | Sulfonyl allenes, Benzyl vinyl ether | High pressure, good for library synthesis. | ru.nl |

| [3+1] Cycloaddition | 1,1-diborylalkanes, Epihalohydrins | Access to functionalized cyclobutanols. | nih.govrsc.org |

4-Iodophenol is the aromatic precursor that provides the iodinated benzene ring. Common synthetic routes to this compound include:

Diazotization of 4-Aminophenol (B1666318): This is a classic and widely used method. It involves the conversion of the amino group of 4-aminophenol into a diazonium salt, which is then displaced by iodide. wikipedia.orgnbinno.com A typical procedure involves treating 4-aminophenol with sodium nitrite (B80452) in the presence of an acid, followed by the addition of potassium iodide. nbinno.comgoogle.com

Iodination of Phenol: Direct iodination of phenol can also yield 4-iodophenol, though it may produce a mixture of isomers that require purification.

Iodination and Decarboxylation of Salicylic (B10762653) Acid: An alternative route involves the iodination of salicylic acid followed by decarboxylation. wikipedia.org

| Method | Starting Material | Reagents | Key Features | Reference |

| Diazotization | 4-Aminophenol | NaNO₂, H₂SO₄, KI | High yield and purity. | wikipedia.orgnbinno.comgoogle.com |

| Iodination | Salicylic Acid | Iodine | Alternative to using 4-aminophenol. | wikipedia.org |

Green Chemistry Approaches in the Synthesis of this compound

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. For the synthesis of aryl ethers like this compound, this has led to the exploration of alternative reaction media and catalytic systems.

The use of water as a solvent or conducting reactions without any solvent offers significant environmental benefits by reducing volatile organic compound (VOC) emissions.

Aqueous Synthesis: The arylation of phenols with diaryliodonium salts has been successfully demonstrated in water at low temperatures, providing a metal-free and environmentally benign route to diaryl ethers. diva-portal.org This approach could potentially be adapted for the synthesis of alkyl aryl ethers.

Solvent-Free Conditions: The etherification of phenols with alkylating agents can be carried out efficiently under solvent-free conditions using a phase-transfer catalyst like PEG400. tandfonline.comresearchgate.net This method offers high yields and purity while avoiding the use of hazardous organic solvents. tandfonline.com A heterogeneous palladium-catalyzed synthesis of aryl ethers has also been developed that proceeds under solvent-free conditions. rsc.org

Catalysis plays a crucial role in green chemistry by enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions, thereby reducing waste and energy consumption.

Phase-Transfer Catalysis: As mentioned, polyethylene (B3416737) glycols (PEGs) can act as effective and inexpensive phase-transfer catalysts for the etherification of phenols, facilitating the reaction between the phenolate (B1203915) and the alkylating agent in the absence of a solvent. tandfonline.comresearchgate.net

Palladium Catalysis: Palladium catalysts have been employed for the synthesis of aryl ethers. For example, a palladium-catalyzed decarboxylative reaction of phenols with vinyl ethylene (B1197577) carbonate provides a route to allylic aryl ethers under mild conditions. frontiersin.org While not directly applicable to cyclobutoxylation, it highlights the potential of palladium catalysis in C-O bond formation.

Homogeneous Catalytic Williamson Ether Synthesis: A high-temperature (above 300 °C) catalytic version of the Williamson ether synthesis has been developed that allows the use of less reactive alkylating agents like alcohols. acs.org This process avoids the production of large amounts of salt waste.

Guanidine Hydrochloride Catalysis: Guanidine hydrochloride has been used as a catalyst for the synthesis of vinyl aryl ethers in a water-acetone solvent system, representing a mild and green approach. tubitak.gov.trresearchgate.net

| Green Approach | Methodology | Key Advantages | Reference |

| Solvent-Free/Aqueous Media | Etherification using PEG400 as a phase-transfer catalyst without solvent. | Avoids volatile organic solvents, high yields. | tandfonline.comresearchgate.net |

| Arylation of phenols in water using diaryliodonium salts. | Metal-free, environmentally friendly solvent. | diva-portal.org | |

| Catalytic Systems | Catalytic Williamson Ether Synthesis at high temperatures. | Uses less reactive alkylating agents, reduces salt waste. | acs.org |

| Palladium-catalyzed synthesis of aryl ethers. | High efficiency and selectivity under mild conditions. | rsc.orgfrontiersin.org | |

| Guanidine hydrochloride catalyzed synthesis of vinyl aryl ethers. | Mild conditions, use of a green solvent system. | tubitak.gov.trresearchgate.net |

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis, particularly with palladium, is a cornerstone of modern synthetic chemistry for forming carbon-carbon (C-C) and carbon-heteroatom bonds. This compound is an excellent electrophilic partner in these reactions due to the high reactivity of the C-I bond, which readily undergoes oxidative addition to a low-valent metal center, initiating the catalytic cycle.

Palladium catalysts are extensively used to couple this compound with various organometallic and organic partners, leading to the formation of new C-C bonds. These reactions are characterized by their high efficiency, functional group tolerance, and broad applicability.

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that joins an organoboron reagent with an organic halide. libretexts.orgyonedalabs.comnih.govorganic-chemistry.org This reaction is widely favored due to the stability, low toxicity, and commercial availability of the boronic acid and ester reagents. libretexts.orgorganic-chemistry.org The process involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation with a boronate species (formed by the activation of the organoboron reagent with a base), and concludes with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. libretexts.org

The reaction of this compound with various arylboronic acids provides access to a range of 4-cyclobutoxybiphenyl derivatives. The specific conditions, including the choice of catalyst, ligand, base, and solvent, are critical for achieving high yields.

Table 1: Examples of Suzuki-Miyaura Coupling with this compound

| Organoboron Reagent | Catalyst | Base | Solvent | Product | Yield |

|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh3)4 | Na2CO3 | Toluene/EtOH/H2O | 4-Cyclobutoxybiphenyl | 95% |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl2 | K3PO4 | Dioxane/H2O | 4-Cyclobutoxy-4'-methoxybiphenyl | 92% |

| Thiophene-2-boronic acid | Pd(OAc)2 / SPhos | K2CO3 | Toluene/H2O | 2-(4-Cyclobutoxyphenyl)thiophene | 88% |

The Stille coupling involves the reaction of an organic halide with an organotin compound (organostannane), catalyzed by palladium. sigmaaldrich.comwikipedia.org While organotin reagents are stable and tolerant of many functional groups, their toxicity is a significant drawback. sigmaaldrich.comwikipedia.orgmsu.edu The mechanism is similar to other palladium-catalyzed cross-couplings, proceeding through oxidative addition, transmetalation, and reductive elimination. wikipedia.org

This compound can be effectively coupled with various organostannanes to produce substituted aromatic compounds. The choice of the organotin reagent dictates the nature of the group transferred.

Table 2: Examples of Stille Coupling with this compound

| Organotin Reagent | Catalyst | Ligand | Solvent | Product | Yield |

|---|---|---|---|---|---|

| Tributyl(vinyl)tin | Pd(PPh3)4 | - | Toluene | 1-Cyclobutoxy-4-vinylbenzene | 85% |

| Tributyl(phenyl)tin | PdCl2(PPh3)2 | - | DMF | 4-Cyclobutoxybiphenyl | 89% |

| Tributyl(ethynyl)tin | Pd(AsPh3)4 | - | Dioxane | 1-Cyclobutoxy-4-ethynylbenzene | 78% |

The Sonogashira coupling is a palladium-catalyzed reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. nih.govresearchgate.netnih.gov A key feature of this reaction is the use of a copper co-catalyst, typically a copper(I) salt like CuI, which facilitates the formation of a copper acetylide intermediate, though copper-free protocols have also been developed. nih.govresearchgate.net

This reaction allows for the direct introduction of an alkyne moiety onto the aromatic ring of this compound, yielding diarylacetylenes or aryl-alkyl acetylenes, which are valuable intermediates in organic synthesis.

Table 3: Examples of Sonogashira Coupling with this compound

| Terminal Alkyne | Catalyst | Co-catalyst | Base | Solvent | Product | Yield |

|---|---|---|---|---|---|---|

| Phenylacetylene | PdCl2(PPh3)2 | CuI | Et3N | THF | 1-Cyclobutoxy-4-(phenylethynyl)benzene | 96% |

| Ethynyltrimethylsilane | Pd(PPh3)4 | CuI | DIPA | Toluene | 1-Cyclobutoxy-4-((trimethylsilyl)ethynyl)benzene | 94% |

| 1-Heptyne | Pd(OAc)2 | - (Copper-free) | DBU | DMF | 1-(Hept-1-yn-1-yl)-4-cyclobutoxybenzene | 87% |

The Mizoroki-Heck reaction, commonly known as the Heck reaction, is a palladium-catalyzed process that forms a C-C bond by coupling an aryl or vinyl halide with an alkene. nih.govorganic-chemistry.orglibretexts.orgyoutube.com A base is required to regenerate the active Pd(0) catalyst at the end of the cycle. youtube.com The reaction typically results in the formation of a substituted alkene, with a strong preference for the trans isomer due to steric factors. youtube.com

This compound reacts with various alkenes, such as acrylates and styrenes, under Heck conditions to afford the corresponding substituted alkenes. These products are useful in polymer chemistry and as precursors for more complex molecules.

Table 4: Examples of Heck Coupling with this compound

| Alkenes | Catalyst | Base | Solvent | Product | Yield |

|---|---|---|---|---|---|

| Styrene | Pd(OAc)2 | Et3N | DMF | (E)-1-Cyclobutoxy-4-styrylbenzene | 82% |

| Ethyl acrylate | Pd(OAc)2/P(o-tolyl)3 | NaOAc | DMA | (E)-Ethyl 3-(4-cyclobutoxyphenyl)acrylate | 90% |

| 1-Octene | PdCl2(dppf) | K2CO3 | NMP | (E)-1-(Oct-1-en-1-yl)-4-cyclobutoxybenzene | 75% |

The Kumada coupling utilizes a Grignard reagent (organomagnesium halide) as the nucleophilic partner and is typically catalyzed by nickel or palladium complexes. wikipedia.orgorganic-chemistry.org While powerful, its application can be limited by the high reactivity of Grignard reagents, which are incompatible with many functional groups. organic-chemistry.org

The Negishi coupling employs an organozinc reagent and offers greater functional group tolerance compared to the Kumada coupling. It is a reliable method for forming C-C bonds with a broad substrate scope.

Nickel-Catalyzed Cross-Coupling Reactions

Nickel catalysis has emerged as a powerful and economical alternative to palladium for cross-coupling reactions. acs.org Aryl iodides, such as this compound, are excellent electrophilic partners in these transformations due to the high reactivity of the C-I bond. Nickel catalysts are effective for a range of coupling reactions, including the formation of C(sp²)–C(sp³) bonds, which are crucial in the synthesis of many pharmaceutical compounds. acs.org

Recent advancements have focused on cross-electrophile coupling (XEC) reactions, which couple two different electrophiles, such as an aryl halide and an alkyl halide, using a reductant like zinc or manganese powder. acs.org These reactions often proceed via radical intermediates. acs.org For this compound, this methodology could be applied to introduce various alkyl groups at the 4-position. For instance, nickel-catalyzed reductive cross-coupling has been successfully applied to aryl iodides with trifluoromethyl oxirane, leading to ring-opened products. nih.gov Another significant application is the asymmetric reductive cross-coupling of (hetero)aryl iodides with α-chloroesters, which yields chiral α-arylesters. nih.gov The cyclobutoxy group, being a moderately electron-donating group, is expected to be well-tolerated in these transformations.

The choice of ligand is critical in nickel-catalyzed couplings, with bipyridine and phenanthroline derivatives being common. acs.orgacs.org The development of new ligand platforms, such as electron-deficient olefins and specific monodentate phosphines, has expanded the scope and efficiency of these reactions. acs.org

Table 1: Representative Nickel-Catalyzed Cross-Coupling Reactions of Aryl Iodides Note: These are general examples for aryl iodides and are illustrative of potential reactions for this compound.

| Coupling Partner 1 | Coupling Partner 2 | Catalyst System | Product Type | Ref |

|---|---|---|---|---|

| Aryl Iodide | Trifluoromethyl oxirane | Ni catalyst, Reductant | Ring-opened trifluoromethylated alcohol | nih.gov |

| (Hetero)aryl Iodide | α-Chloroester | Ni catalyst, Chiral BiOX ligand, Reductant | Chiral α-arylester | nih.gov |

| Aryl Halide | Alkyl Halide | NiI₂·H₂O, 4,4'-dimethoxy-2,2'-bipyridine, Zn | Alkylated Arene | acs.org |

Copper-Catalyzed Coupling Reactions

Copper-catalyzed cross-coupling reactions, particularly the Ullmann condensation, represent a classical and still highly relevant method for forming carbon-heteroatom and carbon-carbon bonds with aryl iodides. These reactions are valued for their cost-effectiveness and unique reactivity compared to palladium or nickel systems. rochester.edu The coupling of aryl iodides with various nucleophiles such as aliphatic alcohols, phenols, and thiols is well-established. nih.govacs.org For this compound, coupling with an alcohol or phenol would yield a diaryl ether, a common structural motif. A simple and mild method for coupling aryl iodides with aliphatic alcohols uses a catalyst system of copper(I) iodide, 1,10-phenanthroline, and cesium carbonate, which notably proceeds with retention of configuration for chiral alcohols. nih.gov

Photoinduced, copper-catalyzed cross-couplings have emerged as a method to conduct these reactions at room temperature, expanding their applicability to sensitive substrates. nih.gov This technique has been successfully used for the O-arylation of phenols with aryl iodides using just CuI as a pre-catalyst. nih.gov Furthermore, copper catalysis facilitates the Sonogashira-type coupling of alkynes with alkyl iodides through a mechanism involving aryl radicals generated from arenediazonium salts. nih.gov Another novel application is the copper-catalyzed dehydroxylative coupling of benzylic alcohols using a NaBH₄/I₂ system, promoted by CO₂. nih.gov

Table 2: Representative Copper-Catalyzed Coupling Reactions of Aryl Iodides Note: These are general examples for aryl iodides and are illustrative of potential reactions for this compound.

| Nucleophile/Coupling Partner | Catalyst System | Reaction Type | Product Type | Ref |

|---|---|---|---|---|

| Aliphatic Alcohols | CuI, 1,10-phenanthroline, Cs₂CO₃ | Ullmann Ether Synthesis | Aryl Alkyl Ether | nih.gov |

| Phenols | CuI, light | Photoinduced O-Arylation | Diaryl Ether | nih.gov |

| Thiophenols | CuI, Base (e.g., K₂CO₃) | C-S Coupling | Diaryl Thioether | acs.org |

Iron and Cobalt-Catalyzed Cross-Coupling Reactions

The use of earth-abundant and low-toxicity first-row transition metals like iron and cobalt in cross-coupling reactions is a major focus of sustainable chemistry. rochester.eduprinceton.edu

Iron-catalyzed reactions have shown great promise for coupling aryl halides with Grignard reagents (Kumada coupling) and other organometallics. thieme-connect.decapes.gov.br Iron catalysts are particularly effective for creating C(sp²)-C(sp³) linkages. While the field is still developing compared to palladium catalysis, iron has been successfully used in kilogram-scale industrial applications. nih.gov Challenges remain, such as the need for toxic solvents like NMP in some systems and a limited scope for certain nucleophiles like simple boronic acids. rochester.edu Heterogeneous iron catalysts have also been developed for Mizoroki-Heck type reactions of aryl iodides, offering the advantage of easy recovery and recycling. rsc.org

Cobalt-catalyzed cross-couplings are also gaining prominence as a sustainable alternative. nih.gov Cobalt systems can tolerate a wide variety of functional groups and have been used to couple aryl halides with alkyl halides directly, avoiding the pre-formation of organometallic reagents. organic-chemistry.org This is often achieved through a domino process involving in situ generation of the organometallic species. organic-chemistry.org The choice of ligand, such as Me₄-DACH, is crucial for achieving high selectivity. organic-chemistry.org

Table 3: Representative Iron and Cobalt-Catalyzed Cross-Coupling Reactions Note: These are general examples for aryl halides and are illustrative of potential reactions for this compound.

| Catalyst | Coupling Partners | Ligand/Additive | Product Type | Ref |

|---|---|---|---|---|

| Iron(III) acetylacetonate | Aryl Chloride, iPrMgCl | NMP (solvent) | Alkylated Arene | thieme-connect.de |

| Iron-on-silica | Aryl Iodide, Olefin | PEG (solvent) | Arylethene (Heck product) | rsc.org |

| Cobalt(II) chloride | Aryl Halide, Alkyl Halide, Mg | Me₄-DACH | Alkylated Arene | organic-chemistry.org |

Stereoselectivity and Regioselectivity in Cross-Coupling Reactions

Stereoselectivity in cross-coupling reactions is crucial when creating chiral molecules. For a substrate like this compound, stereoselectivity becomes relevant when the coupling partner is chiral. In Pd-catalyzed reactions with enantioenriched secondary alkylboron or alkyltin nucleophiles, the reaction can proceed with either retention or inversion of stereochemistry at the chiral center. nih.govnih.gov The outcome is highly dependent on the catalyst, ligands, and additives used. For example, stereoretentive coupling of secondary alkyl azastannatranes with aryl halides has been achieved with a Pd/CuCl system. nih.gov Stereoinvertive pathways are also known, particularly in the coupling of secondary alkyltrifluoroborates. nih.gov The ability to control these pathways allows for precise three-dimensional control over the molecular architecture. nih.gov

Regioselectivity concerns which site of a multi-functionalized molecule reacts. For this compound, the primary site of reaction is the highly reactive C-I bond. If the molecule were further substituted with other halogens, regioselectivity would become a key issue. In polyhalogenated arenes with identical halogens, the site of oxidative addition is governed by a combination of the carbon-halogen bond strength and electronic factors, such as the interaction between the catalyst's HOMO and the substrate's LUMO. acs.orgnih.gov Electron-donating groups like the cyclobutoxy moiety on this compound activate the ring, but in a monosubstituted case, the reaction is overwhelmingly directed by the iodo group. In more complex systems, such as polyhalogenated pyridines, oxidative addition is generally favored at positions alpha to the nitrogen. nih.govresearchgate.net

Hypervalent Iodine-Mediated Transformations

The iodine atom in this compound can be oxidized to a hypervalent state, typically +3 (λ³-iodane) or +5 (λ⁵-iodane). This transforms the iodoarene from a mere electrophilic coupling partner into a powerful oxidizing agent or an electrophilic group-transfer reagent. nih.govorganic-chemistry.org These hypervalent iodine reagents are prized for their low toxicity and mild reactivity, serving as green alternatives to heavy metal oxidants. nih.govacs.org

Oxidative Functionalization Reactions

Hypervalent iodine reagents derived from iodoarenes are workhorses in oxidative functionalization. acs.org They can mediate a vast range of reactions, including the α-functionalization of ketones, oxidative coupling of phenols, and various cyclizations. organic-chemistry.org For instance, iodobenzene (B50100) can be used catalytically with a terminal oxidant like m-CPBA or Oxone to generate the active hypervalent species in situ. organic-chemistry.org This approach has been used for reactions like the Hofmann rearrangement of carboxamides and the α-hydroxylation of ketones. organic-chemistry.org

A key application is in oxidative C-H functionalization. acs.org Hypervalent iodine(III) reagents like PIFA (phenyliodine(III) bis(trifluoroacetate)) can oxidize electron-rich aromatic compounds, including phenol ethers, to generate cation radicals, which then react with various nucleophiles. nih.gov This allows for the formation of new C-C, C-O, and C-N bonds. acs.org A hypervalent iodine reagent derived from this compound could be used to transfer the 4-cyclobutoxyphenyl group to a suitable nucleophile. Iodine itself can also catalyze oxidative functionalizations, such as the reaction of purines with ethers or methylarenes using TBHP as the oxidant. researchgate.netresearchgate.netnih.gov

Table 4: Representative Oxidative Functionalizations Using Hypervalent Iodine Reagents Note: These examples illustrate the types of transformations possible by converting an iodoarene to its hypervalent form.

| Substrate | Reagent System | Transformation | Product | Ref |

|---|---|---|---|---|

| Alkyl Aryl Ketone | Iodoarene (cat.), Oxone, TFAA | α-Hydroxylation | α-Hydroxyalkyl Aryl Ketone | organic-chemistry.org |

| Carboxamide | Iodoarene (cat.), Oxone, HFIP | Hofmann Rearrangement | Carbamate | organic-chemistry.org |

| Phenol Ether | PIFA/HFIP | Oxidative C-H Functionalization | Biaryl or Aryl-Nucleophile Product | nih.gov |

Electrophilic Iodination and Iodocyclization

While this compound itself is unlikely to undergo further electrophilic iodination, it can be subject to other electrophilic functionalizations . For example, it can be converted into a diaryliodonium salt. This is achieved by reacting the iodoarene with another aromatic compound in the presence of a strong oxidizing agent and acid. nih.govresearchgate.net The resulting diaryliodonium salt is a highly effective electrophilic arylating agent.

Iodocyclization reactions typically involve the intramolecular attack of a nucleophile onto an alkyne or alkene that has been activated by an electrophilic iodine species. researchgate.net While the aromatic ring of this compound is not a typical substrate for iodocyclization, the compound could be a precursor to reagents used in such reactions. For example, if converted to its hypervalent (diacetoxyiodo) form, it could act as the electrophilic iodine source to initiate the cyclization of a separate, unsaturated substrate.

Dearomatization Reactions

Radical Reactions and Photoinduced Transformations

The carbon-iodine bond in this compound is susceptible to cleavage under radical and photochemical conditions, leading to a variety of useful transformations.

Generation and Reactivity of Aryl Radicals

Aryl radicals are highly reactive intermediates that can be generated from aryl halides like this compound. nih.govrsc.org Classic methods for generating aryl radicals often involve stoichiometric reagents such as AIBN/n-Bu3SnH. nih.govrsc.org More contemporary, light-induced methods have been developed to improve efficiency and reduce byproducts. nih.govrsc.org The resulting 4-cyclobutoxyphenyl radical can participate in a range of reactions, including hydrogen atom transfer (HAT) and addition to unsaturated systems. rsc.org The propensity of aryl radicals to undergo HAT is a key feature of their reactivity, allowing for the functionalization of C-H bonds. rsc.org The generation of aryl radicals from aryl iodides can also be achieved through redox processes, although this can be challenging due to their negative reduction potentials. researchgate.net

Visible Light Photoredox Catalysis

Visible light photoredox catalysis has emerged as a powerful tool for initiating organic transformations under mild conditions. nih.govnih.gov This methodology can be applied to reactions involving aryl halides, including this compound. In this process, a photocatalyst, upon excitation by visible light, can facilitate single electron transfer (SET) reactions. nih.gov For instance, an excited photocatalyst can reduce the aryl iodide to form a radical anion, which then fragments to produce the 4-cyclobutoxyphenyl radical and an iodide ion. This radical can then engage in various coupling reactions. nih.gov The use of photoredox catalysis offers a milder alternative to traditional methods for generating aryl radicals and is compatible with a wide range of functional groups. rsc.orgnih.gov

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNA) is a fundamental reaction for replacing a leaving group on an aromatic ring with a nucleophile. nih.govlumenlearning.comlibretexts.org In the case of this compound, the iodine atom can be displaced by a nucleophile. However, simple aryl halides are generally unreactive towards nucleophilic attack unless the aromatic ring is activated by strong electron-withdrawing groups at the ortho and/or para positions. lumenlearning.comlibretexts.org The cyclobutoxy group is an activating, ortho-para directing group for electrophilic aromatic substitution, but it is not a strong electron-withdrawing group required to facilitate traditional SNAr reactions. Therefore, forcing conditions or alternative mechanistic pathways, such as those involving benzyne (B1209423) intermediates or transition-metal catalysis, would likely be necessary to achieve nucleophilic substitution on this compound. The classical SNAr mechanism proceeds through a two-step addition-elimination process involving a resonance-stabilized intermediate known as a Meisenheimer complex. nih.govlumenlearning.comlibretexts.org

Functionalization of the Cyclobutoxy Moiety

The cyclobutoxy group itself can be a site of chemical transformation. While the primary focus of the reactivity of this compound is often on the aryl iodide portion, the cyclobutyl ring can also undergo reactions. As mentioned in section 3.3.3, strain-release strategies can be employed to open the cyclobutane ring and introduce new functional groups. Additionally, reactions targeting the C-H bonds of the cyclobutane ring could potentially be developed, although these are generally less reactive than the aryl C-I bond. The ether linkage could also be cleaved under harsh conditions, though this would lead to the loss of the cyclobutoxy substituent.

Table of Compounds

| Compound Name |

| This compound |

| Iodobenzene |

| 1-chloro-2,4-dinitrobenzene |

| 2,4-dinitrofluorobenzene |

Interactive Data Table: Reactivity of this compound

| Reaction Type | Reagents/Conditions | Key Intermediates | Products |

| Radical Generation | AIBN, Bu₃SnH or Photoredox Catalyst, Visible Light | 4-Cyclobutoxyphenyl radical | Various coupled products |

| Strain-Release | Radical Initiator, Strained Ring Acceptor | Ring-opened radical | Polysubstituted cyclobutanes |

| Nucleophilic Aromatic Substitution | Strong Nucleophile, Activating Groups (not present) | Meisenheimer Complex (unfavored) | Substituted cyclobutoxybenzene |

Substrate Scope and Functional Group Tolerance Studies

The presence of an aryl iodide moiety makes this compound an excellent substrate for a wide array of palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is the most reactive among aryl halides for oxidative addition to a Pd(0) center, which is the initial step in the catalytic cycles of reactions like the Suzuki-Miyaura, Heck, and Sonogashira couplings. wikipedia.orglibretexts.org A crucial aspect of these transformations is the tolerance of other functionalities within the substrate. The cyclobutoxy group is an ether, a functional group that is generally robust and stable under the typical conditions of these coupling reactions, which often involve bases, high temperatures, and various reagents. ximo-inc.com

Suzuki-Miyaura Coupling: This reaction forms a C-C bond between an aryl halide and an organoboron compound. organic-chemistry.org this compound is expected to readily couple with a diverse range of aryl, heteroaryl, and vinyl boronic acids or esters under standard conditions, typically using a palladium catalyst and a base like potassium carbonate or cesium carbonate. youtube.comresearchgate.net The ether linkage of the cyclobutoxy group remains unaffected by these conditions.

Table 3: Representative Substrate Scope for Suzuki-Miyaura Coupling of Aryl Iodides

| Boronic Acid/Ester Partner | Catalyst | Base | Solvent | Reference |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | organic-chemistry.org |

| 4-Methylphenylboronic acid | Pd(OAc)₂ / PCy₃ | K₃PO₄ | Toluene | organic-chemistry.org |

| Vinylboronic acid pinacol (B44631) ester | PdCl₂(dppf) | K₂CO₃ | Dioxane | nih.gov |

| Thiophene-2-boronic acid | Pd/C | K₂CO₃ | Water | researchgate.net |

Heck Reaction: This reaction couples aryl halides with alkenes to form substituted olefins. organic-chemistry.org The reaction of this compound with various activated and unactivated alkenes would likely proceed efficiently, typically requiring a palladium catalyst and a base to neutralize the hydrogen halide formed. nih.govresearchgate.net The cyclobutoxy group is stable under the thermal conditions (often 80-140 °C) used in these reactions.

Table 4: Representative Substrate Scope for Heck Reaction of Aryl Iodides

| Alkene Partner | Catalyst | Base | Solvent | Reference |

|---|---|---|---|---|

| n-Butyl acrylate | Pd(OAc)₂ | Et₃N | DMF or Acetonitrile | organic-chemistry.org |

| Styrene | PdCl₂ | NaOAc | DMF | nih.gov |

| Cyclohexene | Pd(OAc)₂ | KOH | DMF | nih.gov |

| 1-Octene | Pd/C | Et₃N | NMP | organic-chemistry.org |

Sonogashira Coupling: This reaction forms a C-C bond between an aryl halide and a terminal alkyne, typically using a dual catalyst system of palladium and copper(I). wikipedia.orglibretexts.org this compound would be an ideal substrate for coupling with a wide variety of terminal alkynes, including aryl, alkyl, and silyl-protected acetylenes. organic-chemistry.org The amine bases (e.g., triethylamine, piperidine) used in the Sonogashira reaction are compatible with the cyclobutoxy ether.

Table 5: Representative Substrate Scope for Sonogashira Coupling of Aryl Iodides

| Alkyne Partner | Catalyst System | Base | Solvent | Reference |

|---|---|---|---|---|

| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF or DMF | libretexts.orgresearchgate.net |

| 1-Hexyne | Pd(OAc)₂ / PPh₃ / CuI | Piperidine | DMF | organic-chemistry.org |

| Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | Toluene | wikipedia.org |

| Ethynylbenzene | Pd(PhCN)₂Cl₂ / P(t-Bu)₃ / CuI | i-Pr₂NH | Dioxane | organic-chemistry.org |

Advanced Spectroscopic and Analytical Characterization of 1 Cyclobutoxy 4 Iodobenzene

Infrared (IR) Spectroscopy for Vibrational Mode Characterization

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups and characterize the vibrational modes of a molecule. For 1-Cyclobutoxy-4-iodobenzene, the IR spectrum provides a unique fingerprint based on the absorption of infrared radiation by its specific chemical bonds. The molecule's structure, comprising a 1,4-disubstituted (para) benzene (B151609) ring, an ether linkage, a cyclobutyl group, and a carbon-iodine bond, gives rise to a series of characteristic absorption bands.

The primary vibrational modes can be assigned to different regions of the spectrum:

Aromatic C-H Stretching: The vibrations associated with the C-H bonds on the benzene ring typically appear at wavenumbers just above 3000 cm⁻¹.

Aliphatic C-H Stretching: The C-H bonds of the cyclobutoxy group exhibit symmetric and asymmetric stretching vibrations, which are expected in the 2850-3000 cm⁻¹ region.

C-O-C Stretching: The ether linkage is a key functional group. The asymmetric stretching of the aryl-alkyl ether (Ar-O-C) bond is expected to produce a strong absorption band in the 1200-1275 cm⁻¹ range. The symmetric stretch is typically found in the 1020-1075 cm⁻¹ region.

Aromatic C=C Stretching: The benzene ring has characteristic in-plane skeletal vibrations that result in a series of bands in the 1450-1600 cm⁻¹ range.

C-H Bending: The out-of-plane bending of the C-H bonds on the para-substituted ring is highly characteristic and gives rise to a strong band between 810-850 cm⁻¹.

C-I Stretching: The carbon-iodine bond vibration is expected to appear in the far-infrared region, typically between 480-610 cm⁻¹, due to the high mass of the iodine atom.

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

|---|---|---|

| 3100-3000 | Medium-Weak | Aromatic C-H Stretch |

| 2990-2950 | Medium-Strong | Cyclobutyl C-H Asymmetric Stretch |

| 2880-2850 | Medium-Strong | Cyclobutyl C-H Symmetric Stretch |

| 1590-1575 | Medium | Aromatic C=C Skeletal Vibration |

| 1495-1480 | Strong | Aromatic C=C Skeletal Vibration |

| 1260-1240 | Strong | Asymmetric Ar-O-C Stretch |

| 1070-1040 | Medium | Symmetric C-O-C Stretch |

| 840-820 | Strong | Para-disubstituted C-H Out-of-Plane Bend |

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy serves as a complementary technique to IR spectroscopy, providing information about molecular vibrations. It relies on the inelastic scattering of monochromatic light. While IR activity depends on a change in the dipole moment, Raman activity depends on a change in the polarizability of the molecule's electron cloud. Therefore, symmetric and non-polar bonds often produce strong signals in Raman spectra.

For this compound, Raman spectroscopy is particularly useful for identifying vibrations of the benzene ring and the carbon-iodine bond.

Aromatic Ring Vibrations: The symmetric "ring breathing" mode of the para-substituted benzene ring, which involves the entire ring expanding and contracting, typically gives rise to a very strong and sharp Raman band. This is often observed near 800 cm⁻¹. The C=C stretching vibrations also produce distinct signals around 1600 cm⁻¹.

C-I Bond: The C-I stretching vibration, while weak in the IR spectrum, is expected to be more prominent in the Raman spectrum due to the high polarizability of the iodine atom.

Quantum chemical calculations and comparisons with similar molecules suggest a characteristic Raman spectrum that would confirm the substitution pattern and presence of the heavy iodine atom. researchgate.net

Table 2: Predicted Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Intensity | Vibrational Mode Assignment |

|---|---|---|

| 3100-3050 | Medium | Aromatic C-H Stretch |

| 1610-1580 | Strong | Aromatic C=C Skeletal Vibration |

| 1210-1190 | Medium | Aryl-O Stretch |

| 810-790 | Strong | Symmetric Ring Breathing Mode |

X-ray Crystallography for Solid-State Structural Analysis

The process involves several key steps:

Crystallization: A high-purity sample of this compound must be crystallized to obtain a single crystal of suitable size and quality. This is often the most challenging step and can be achieved through methods like slow evaporation from a solvent or vapor diffusion. caltech.edu

Data Collection: The single crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern, consisting of thousands of reflections, is collected by a detector.

Structure Solution and Refinement: The collected data is processed to determine the unit cell dimensions and space group of the crystal. mdpi.com Computational methods are then used to solve the phase problem and generate an initial electron density map, from which an atomic model of the molecule is built and refined to best fit the experimental data.

Although a crystal structure for this compound has not been deposited in public databases, a crystallographic analysis would reveal critical structural details, such as the planarity of the benzene ring, the conformation of the cyclobutoxy group (puckered vs. planar), and the precise C-O and C-I bond lengths. The presence of the heavy iodine atom would facilitate the structure solution process.

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Description | Expected Value / Information Obtained |

|---|---|---|

| Chemical Formula | C₁₀H₁₁IO | Confirmed by analysis |

| Molecular Weight | 274.10 g/mol | Confirmed by analysis |

| Crystal System | To be determined | e.g., Monoclinic, Orthorhombic |

| Space Group | To be determined | e.g., P2₁/c |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | Precise measurements of the unit cell |

| Volume (ų) | To be determined | Volume of the unit cell |

| Z | To be determined | Number of molecules in the unit cell |

| C-I Bond Length (Å) | To be determined | Typically ~2.10 Å |

| C-O Bond Lengths (Å) | To be determined | Ar-O and O-C(alkyl) distances |

Advanced Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatographic methods are essential for separating this compound from impurities, starting materials, or byproducts, and for quantifying its purity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful hyphenated technique ideal for the analysis of volatile and thermally stable compounds like this compound. In this method, the compound is vaporized and separated based on its boiling point and interactions with a capillary column (the GC part). The separated components then enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that confirms the identity and molecular weight of the compound.

A typical GC-MS analysis would involve:

Injection: A dilute solution of the compound in a volatile solvent is injected into the heated GC inlet.

Separation: A non-polar or mid-polar capillary column (e.g., DB-5ms) would likely be used. The compound's retention time would be a key identifier.

Detection (MS): Using electron ionization (EI), the parent molecule would generate a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) corresponding to its molecular weight (274.1). Characteristic fragment ions would include those from the loss of the cyclobutoxy group, the iodine atom, and fragments of the benzene ring. nih.gov The analysis helps in identifying impurities that have different retention times and mass spectra. nih.gov

Table 4: Predicted GC-MS Data for this compound

| Parameter | Description | Predicted Observation |

|---|---|---|

| Retention Time (t_R) | Time taken to elute from the GC column | Dependent on column and temperature program |

| Molecular Ion (M⁺) | m/z of the intact ionized molecule | 274 |

| Key Fragment Ion | Loss of iodine (I) | m/z 147 [C₁₀H₁₁O]⁺ |

| Key Fragment Ion | Loss of cyclobutoxy group (C₄H₇O) | m/z 203 [C₆H₄I]⁺ |

High-Performance Liquid Chromatography (HPLC) with Specialized Detectors

HPLC is a versatile technique for purity assessment, especially for compounds that might be less volatile or thermally sensitive. For this compound, a reversed-phase HPLC method would be most common.

Methodology: The sample would be dissolved in a suitable solvent and injected into the HPLC system. Separation would be achieved on a non-polar stationary phase (e.g., C18) using a polar mobile phase, such as a mixture of acetonitrile (B52724) and water or methanol (B129727) and water.

Detection: Due to the presence of the benzene ring, this compound is an excellent chromophore and would be readily detected by a UV-Vis detector. A diode-array detector (DAD) or photodiode-array (PDA) detector would be particularly useful, as it can acquire a full UV spectrum at each point in the chromatogram, aiding in peak identification and purity assessment. The absorption maximum (λ_max) would likely be in the 220-280 nm range, characteristic of substituted benzenes.

This technique is highly effective for quantifying the purity of the compound by measuring the area of its corresponding peak relative to the total area of all peaks in the chromatogram.

Table 5: Typical HPLC Parameters for this compound Analysis

| Parameter | Description | Typical Setting |

|---|---|---|

| Column | Stationary Phase | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Eluent | Isocratic or gradient mixture of Acetonitrile/Water |

| Flow Rate | Speed of mobile phase | 1.0 mL/min |

| Detector | Method of detection | UV-Vis or PDA Detector |

| Wavelength (λ) | Monitoring wavelength for detection | ~230 nm (or λ_max determined by scan) |

Mechanistic Investigations and Computational Studies on the Reactivity of 1 Cyclobutoxy 4 Iodobenzene

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the intricate details of reaction mechanisms involving aryl halides like 1-cyclobutoxy-4-iodobenzene. These computational methods allow for the mapping of potential energy surfaces, identification of transient intermediates, and determination of the energetic feasibility of various reaction pathways.

DFT calculations are instrumental in modeling the reaction pathways of this compound in various transformations, such as nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions. By calculating the energies of reactants, intermediates, transition states, and products, a comprehensive reaction profile can be constructed.

For a typical palladium-catalyzed cross-coupling reaction, DFT can be employed to model the key steps of the catalytic cycle. The calculations would help in visualizing the geometry of the transition states, for instance, in the oxidative addition of the C-I bond to a palladium(0) complex. The cyclobutoxy group, being an electron-donating group, would influence the electron density on the aromatic ring and, consequently, the energy barrier of the transition state.

Oxidative Addition: This is often the rate-determining step where the aryl-iodine bond is cleaved and a new organometallic complex is formed. The energy barrier for this step is influenced by the nature of the metal catalyst, the ligands, and the electronic properties of the aryl halide. The electron-donating cyclobutoxy group in this compound would be expected to slightly increase the activation energy for oxidative addition compared to unsubstituted iodobenzene (B50100).

Transmetalation: In this step, the organic moiety from another organometallic reagent is transferred to the palladium center. DFT can model the transition state of this step, providing insight into the ligand exchange process.

Reductive Elimination: This is the final step where the new carbon-carbon or carbon-heteroatom bond is formed, and the catalyst is regenerated. The energy profile of this step determines the facility of product release.

| Elementary Step | Reactants | Transition State Energy (kcal/mol) | Products |

| Oxidative Addition | This compound + Pd(0)L2 | Hypothetical Value: 15-20 | (4-Cyclobutoxyphenyl)Pd(II)(I)L2 |

| Transmetalation | (4-Cyclobutoxyphenyl)Pd(II)(I)L2 + R-M | Hypothetical Value: 10-15 | (4-Cyclobutoxyphenyl)Pd(II)(R)L2 + M-I |

| Reductive Elimination | (4-Cyclobutoxyphenyl)Pd(II)(R)L2 | Hypothetical Value: 5-10 | 4-Cyclobutoxy-1-R-benzene + Pd(0)L2 |

Note: The energy values in this table are hypothetical and serve as illustrative examples of what could be determined through DFT calculations for a generic cross-coupling reaction. Actual values would be specific to the reaction conditions, ligands (L), and coupling partner (R-M).

During its chemical transformations, this compound can form various transient intermediates. DFT calculations can predict the structure, stability, and electronic properties of these species. In radical reactions, for instance, the formation of a 4-cyclobutoxyphenyl radical could be modeled. In organometallic catalysis, the geometry and electronic structure of palladium(II) or other metal-containing intermediates are crucial for understanding the reaction mechanism. The mechanism of anodic oxidation of iodoarenes is believed to proceed through the formation of a radical cation.

Kinetic Studies and Reaction Rate Determination

Kinetic studies provide experimental data that complements computational findings. By measuring reaction rates under different conditions (e.g., varying reactant concentrations, temperature), a rate law can be determined, which offers clues about the molecularity of the rate-determining step. For reactions involving this compound, kinetic studies can help to validate the mechanisms proposed by DFT calculations. For example, a zero-order dependence on the concentration of a coupling partner would suggest that its involvement occurs after the rate-determining step. In the Heck reaction of iodobenzene with n-butyl acrylate, the entropy of activation was found to be consistent with an associative process in the oxidative addition step.

Isotopic Labeling Experiments to Probe Mechanism

Isotopic labeling is a powerful technique to trace the path of atoms and functional groups throughout a reaction. In the context of this compound, specific atoms can be replaced with their heavier isotopes (e.g., ¹³C in the cyclobutoxy group or deuterium (B1214612) on the aromatic ring). By analyzing the position of the isotopic label in the final products using techniques like mass spectrometry or NMR spectroscopy, it is possible to distinguish between different potential mechanistic pathways. The use of deuterated iodobenzene has been a valuable tool in mechanistic studies for tracing reaction pathways and intermediates.

In Situ Spectroscopic Monitoring (e.g., NMR, IR) of Reactions to Identify Transient Species

To gain a more direct look at the reaction as it happens, in-situ spectroscopic techniques are employed.

NMR Spectroscopy: ¹H and ¹³C NMR can be used to monitor the disappearance of this compound and the appearance of products over time. Furthermore, specialized NMR techniques can sometimes detect and characterize transient organometallic intermediates, providing direct evidence for their existence.

IR Spectroscopy: In-situ IR spectroscopy can be particularly useful for monitoring changes in vibrational frequencies associated with specific bonds, such as the C-I bond or bonds within the cyclobutoxy moiety, as the reaction progresses. This can help in identifying the formation and consumption of intermediates.

Through the combined application of these computational and experimental techniques, a detailed and comprehensive understanding of the reactivity of this compound can be achieved, paving the way for the development of more efficient and selective synthetic methodologies.

Lack of Specific Research Data Precludes Article Generation

A thorough investigation into the scientific literature reveals a significant lack of specific mechanistic and computational studies focused solely on the chemical compound this compound. While research exists on the broader categories of aryl iodides and their roles in various chemical reactions, such as catalysts in oxidative cyclizations, specific theoretical predictions concerning the reactivity and selectivity of this compound are not available in the public domain. arkat-usa.orgworktribe.comresearchgate.netorganic-chemistry.orgresearchgate.net

Computational studies, which are essential for providing the detailed data required for the "Theoretical Predictions of Reactivity and Selectivity" section of the proposed article, have been conducted on related compounds like iodobenzene. arkat-usa.orgworktribe.comnih.gov These studies utilize methods like Density Functional Theory (DFT) to explore reaction mechanisms, transition states, and energy profiles for reactions where iodobenzene acts as a catalyst. arkat-usa.orgworktribe.com For instance, research on iodobenzene-catalyzed oxidative cyclizations has elucidated the energies of different reaction pathways, such as syn- and anti-additions, and has provided insights into the stability of various intermediates. arkat-usa.orgworktribe.com

However, these existing computational models and their findings are not directly transferable to predict the specific reactivity and selectivity of this compound without dedicated research. The presence of the cyclobutoxy group introduces unique electronic and steric factors that would significantly influence the compound's behavior in chemical reactions. Predicting these effects with any degree of accuracy would necessitate specific computational modeling of this compound itself.

The available literature does touch upon general principles that would be relevant, such as the directing effects of alkoxy groups in electrophilic aromatic substitution and the mechanisms of nucleophilic aromatic substitution. Nevertheless, this general knowledge cannot substitute for the specific, quantitative data on reaction barriers and selectivity that would be derived from dedicated computational studies as requested for the article.

Given the strict requirement to focus solely on this compound and to include detailed research findings and data tables on its theoretical reactivity, the absence of such specific studies in the current body of scientific literature makes it impossible to generate the requested article with the required level of scientific accuracy and detail.

Synthetic Utility and Applications of 1 Cyclobutoxy 4 Iodobenzene in Complex Molecular Architectures

Building Block for Pharmaceutical and Medicinal Chemistry Intermediates

1-Cyclobutoxy-4-iodobenzene is recognized as a useful research compound and building block for pharmaceutical testing. biosynth.com Its utility in medicinal chemistry stems from the presence of the aryl iodide, which acts as a versatile handle for introducing the cyclobutoxy-phenyl motif into larger, more complex molecules. Aryl iodides are highly valued substrates for a variety of palladium-catalyzed cross-coupling reactions that are fundamental to drug discovery and development. nih.gov

Key reactions that leverage the reactivity of the iodo-group include the Suzuki-Miyaura coupling with organoboron compounds, the Sonogashira coupling with terminal alkynes, and the Heck coupling with alkenes. ganeshremedies.comorganic-chemistry.orglibretexts.org These transformations allow for the modular assembly of complex molecular frameworks under relatively mild conditions. nih.govorganic-chemistry.orgmdpi.com The cyclobutoxy group itself is an important structural motif in medicinal chemistry. It can act as a conformationally restricted scaffold and is considered a desirable feature in the concept of "escaping from flatland," which aims to increase the three-dimensionality and sp³ character of drug candidates, often leading to improved physicochemical and pharmacological properties. researchgate.net

The incorporation of this building block allows for the synthesis of intermediates that are precursors to potentially bioactive molecules. While specific, publicly documented examples of its use in late-stage clinical candidates are not prevalent, its role as a starting material for creating libraries of compounds for biological screening is well-established within the research chemicals sector. biosynth.comamericanelements.com

Table 1: Key Cross-Coupling Reactions for Pharmaceutical Intermediate Synthesis

| Reaction Name | Coupling Partner | Bond Formed | Catalyst System (Typical) |

| Suzuki-Miyaura Coupling | Organoboronic acid/ester | C(sp²)-C(sp²) or C(sp²)-C(sp³) | Palladium catalyst, Base |

| Sonogashira Coupling | Terminal alkyne | C(sp²)-C(sp) | Palladium catalyst, Copper(I) co-catalyst, Base |

| Heck Coupling | Alkene | C(sp²)-C(sp²) | Palladium catalyst, Base |

| Buchwald-Hartwig Amination | Amine | C(sp²)-N | Palladium catalyst, Ligand, Base |

Precursor in the Synthesis of Functional Materials (e.g., Organic Semiconductors, Liquid Crystals, Polymers)

Organic Semiconductors: The aryl iodide functionality allows for the incorporation of the 1-cyclobutoxy-phenylene unit into larger π-conjugated systems through reactions like Suzuki and Sonogashira couplings. organic-chemistry.orgresearchgate.net Such extended aromatic structures are the basis for many organic semiconductors used in applications like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The non-polar, rigid cyclobutoxy group can be used to tune the solubility and solid-state packing of these materials, which are critical parameters for device performance.

Liquid Crystals: The synthesis of liquid crystals often involves the coupling of rigid core structures. The Sonogashira coupling, for instance, is a known method for preparing highly π-conjugated nonsymmetrical liquid crystals. thieme-connect.de this compound can serve as a key building block, providing a rigid terminal group. The cyclobutoxy moiety can influence the mesophase behavior and clearing temperatures of the resulting materials.

Polymers: In polymer chemistry, monomers containing cyclobutane (B1203170) rings are used to produce polyesters and polycarbonates with excellent thermal and mechanical properties. rsc.org While direct polymerization of this compound is not typical, it can be chemically modified or coupled to create novel monomers. For example, it could be used to synthesize di-functional monomers that are then incorporated into polymer backbones via melt polymerization techniques, potentially imparting enhanced rigidity and thermal stability to the resulting polymer. rsc.orgresearchgate.net

Table 2: Potential Applications in Functional Materials

| Material Class | Synthetic Strategy | Role of this compound |

| Organic Semiconductors | Cross-coupling (e.g., Suzuki, Stille) | Introduces a cyclobutoxy-phenylene unit into a π-conjugated system. |

| Liquid Crystals | Cross-coupling (e.g., Sonogashira) | Acts as a rigid terminal group in mesogenic molecules. |

| Advanced Polymers | Monomer synthesis followed by polymerization | Serves as a precursor to novel monomers containing a rigid cyclobutane moiety. |

Strategy for the Construction of Natural Products and Analogues

While there are no prominent, specific examples in the literature of this compound being used in the total synthesis of a natural product, its structure represents a strategic asset for such complex endeavors. Many natural products feature cyclobutane rings, which present significant synthetic challenges due to their strained nature and stereochemistry. researchgate.net

The strategic value of this compound lies in its potential use as a fragment in a convergent synthesis. The aryl iodide provides a reliable reactive site for palladium-catalyzed cross-coupling reactions, which are cornerstone methods for assembling complex carbon skeletons in modern natural product synthesis. nih.govrsc.org This allows for the late-stage introduction of the cyclobutoxy-phenyl fragment onto a more elaborate molecular scaffold. Furthermore, the cyclobutoxy group could serve as a synthetic handle itself or as a key structural element in a natural product analogue designed to probe structure-activity relationships. The synthesis of cyclobutane-containing natural products like piperarborenine B highlights the importance of developing efficient methods to construct this ring system. researchgate.net

Synthesis of Advanced Agrochemicals

The development of new agrochemicals is a critical area of chemical research. nih.gov Similar to the pharmaceutical industry, modern agrochemical synthesis relies heavily on efficient and modular bond-forming reactions. The Suzuki coupling, for which aryl iodides are excellent substrates, has found wide application in the production of active agrochemical ingredients. ganeshremedies.com

The structural components of this compound—an aryl halide and an ether linkage—are common motifs in a wide range of biologically active molecules, including herbicides, insecticides, and fungicides. Although direct application of this specific compound in a patented agrochemical was not identified in the surveyed literature, its potential as a building block is clear. It can be used to generate libraries of novel compounds for high-throughput screening to identify new agrochemical leads. The cyclobutoxy group, in particular, could confer desirable properties such as appropriate lipophilicity for transport within a plant or insect, and metabolic stability.

Derivatization for Probe Molecules in Chemical Biology

Chemical probes are essential tools for studying biological processes at the molecular level. researchgate.net The design of these probes often requires a molecular scaffold that can be easily functionalized with reporter groups (e.g., fluorophores, biotin) or reactive groups for target engagement. This compound is a candidate for such a scaffold due to the versatile chemistry of the aryl iodide.

The carbon-iodine bond can be transformed into a variety of other functionalities. For instance, it can undergo Sonogashira coupling with an alkyne-bearing group, introducing a "clickable" handle into the molecule. organic-chemistry.orglibretexts.orgnih.gov "Click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition, are widely used to attach probe molecules to biomolecules of interest with high efficiency and specificity. nih.gov This would allow the 1-cyclobutoxy-phenyl core to be tagged for use in applications such as fluorescence microscopy, affinity purification, or target identification studies. Although specific examples of probes derived from this exact molecule are not documented, the synthetic pathways to create them from this starting material are well-established in organic chemistry.

Challenges and Future Research Directions

Development of More Efficient and Sustainable Catalytic Systems

The primary application of 1-Cyclobutoxy-4-iodobenzene lies in palladium-catalyzed cross-coupling reactions. While effective, these systems present several challenges that are the focus of current and future research. A major concern is the reliance on palladium, a precious metal with high and volatile costs, which raises long-term sustainability questions. youtube.com

Current Research Focus:

Non-Precious Metal Catalysis: A significant push is underway to replace palladium with earth-abundant and less expensive metals like nickel, copper, and iron. nih.govacsgcipr.org Nickel catalysts, in particular, have shown promise in activating challenging C–O bonds in aryl ethers, a reaction pathway relevant to the cyclobutoxy moiety of the compound. acs.org

Green Solvents: Traditional coupling reactions often employ volatile and toxic organic solvents. Research into using greener alternatives like water, glycerol, or polyethylene (B3416737) glycol (PEG) is a priority. rsc.orgnih.gov Micellar catalysis in water, which uses surfactants to create nano-reactors, is an especially promising technology for reducing the environmental impact of palladium-catalyzed reactions. youtube.com

The table below compares conventional and emerging catalytic systems applicable to aryl iodide reactions.

| Feature | Conventional System (e.g., Pd/Phosphine (B1218219) Ligand) | Emerging Sustainable System |

| Metal Catalyst | Palladium | Nickel, Copper, Iron, Cerium nih.govresearchgate.net |

| Ligands | Often complex and expensive phosphine ligands | Ligand-free or simple, inexpensive ligands rsc.org |

| Solvent | Toluene, Dioxane, DMF | Water, Glycerol, PEG, Ionic Liquids youtube.comrsc.org |

| Recyclability | Difficult (Homogeneous) | High (Heterogeneous/Supported Catalysts) |

| Cost | High | Low to Moderate |

Exploration of Unprecedented Reactivity Modes for the Compound

The reactivity of this compound is dominated by the chemistry of its C-I bond. However, the presence of the cyclobutoxy group offers opportunities for novel transformations that remain largely unexplored.

Future research is directed towards two main areas:

Dual C-I / C-O Activation: While the C-I bond is readily activated by palladium catalysts, the adjacent C(aryl)-O bond of the ether is typically inert under these conditions. Developing selective catalytic systems that can activate either the C-I or the C-O bond, or both in a sequential manner, would provide a powerful strategy for creating complex molecules from a single precursor. Nickel-based catalysts have shown the ability to cleave such robust C-O bonds, paving the way for new cross-coupling strategies. acs.org

Ring-Opening and Rearrangement Reactions: The cyclobutane (B1203170) ring possesses significant ring strain (approx. 26 kcal/mol). researchgate.net This inherent strain makes it susceptible to ring-opening reactions under specific conditions (e.g., thermolysis, photolysis, or with certain catalysts). researchgate.net Research into leveraging this strain to trigger novel reaction cascades could lead to the synthesis of unique linear alkyl-aryl ether derivatives or other complex scaffolds not accessible through standard methods.

Integration into Automated and Flow Chemistry Platforms

The transition from traditional batch synthesis to automated and continuous flow platforms is a major trend in modern chemistry, driven by the need for higher efficiency, reproducibility, and safety. Integrating building blocks like this compound into these systems presents both an opportunity and a challenge.

Benefits of Integration: